(R)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is a chiral compound with a unique structure that includes a tert-butoxy group, a cyclobutylmethyl group, and a 4-oxobutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tert-butoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or structural modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid
- 4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxopentanoic acid
- 4-(tert-Butoxy)-2-(cyclopropylmethyl)-4-oxobutanoic acid
Uniqueness
®-4-(tert-Butoxy)-2-(cyclobutylmethyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxy and cyclobutylmethyl groups. These features confer distinct reactivity and potential applications compared to similar compounds. The chiral nature of this compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C13H22O4 |
---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
(2R)-2-(cyclobutylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-10(12(15)16)7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,15,16)/t10-/m1/s1 |
InChI-Schlüssel |
LVBGPQKOYXSFDU-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1CCC1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(CC1CCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.